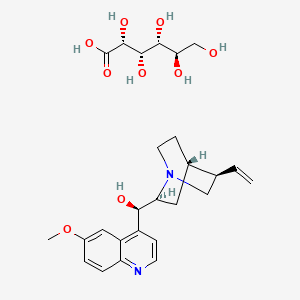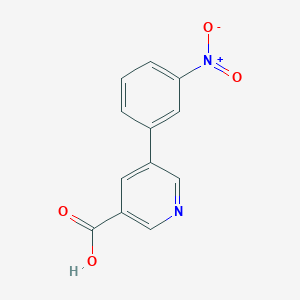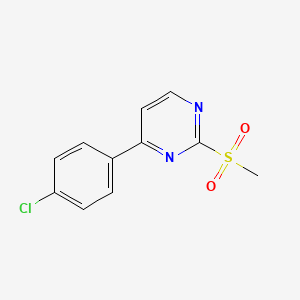
N-Boc-N'-Succinyl-4,7,10-trioxa-1,13-tridecandiamin
Übersicht
Beschreibung
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a chemical compound with the molecular formula C19H36N2O8 and a molecular weight of 420.50 g/mol . It is also known by its synonym, 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(1,1-dimethylethyl) ester . This compound is primarily used as a bifunctional linker in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine has several scientific research applications:
Vorbereitungsmethoden
The synthesis of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine involves multiple steps. One common method includes the reaction of 4,7,10-trioxa-1,13-tridecanediamine with succinic anhydride in the presence of a base, followed by the protection of the amine groups with a Boc (tert-butoxycarbonyl) group . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Analyse Chemischer Reaktionen
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine groups.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, where it acts as a linker between two peptide chains.
Common reagents used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine involves its ability to form stable covalent bonds with other molecules. The Boc protecting group provides stability during chemical reactions, and its removal under acidic conditions allows for further functionalization . The compound’s bifunctional nature enables it to act as a linker, facilitating the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine can be compared with other similar compounds, such as:
N-Fmoc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: This compound has a similar structure but uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: This compound lacks the succinyl group, making it less versatile as a linker.
The uniqueness of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine lies in its bifunctional nature and the presence of both Boc and succinyl groups, which provide stability and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQDNQOODHVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619335 | |
| Record name | 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250612-31-8 | |
| Record name | 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)



